molecular formula C22H20ClN3O3 B237563 N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

Cat. No. B237563
M. Wt: 409.9 g/mol
InChI Key: REXNSVQYRQWNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was discovered by Pfizer in 2003 and is currently being developed as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide works by selectively inhibiting JAK3, a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 plays a critical role in the signaling pathways of various cytokines that are involved in immune response and inflammation, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide blocks the downstream signaling of these cytokines, leading to a reduction in immune response and inflammation.
Biochemical and Physiological Effects:
N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the production of various cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-gamma), and reduces the activation and proliferation of T cells. It also reduces the production of antibodies by B cells and inhibits the differentiation and activation of dendritic cells. In addition, N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide has been shown to have a beneficial effect on bone metabolism, by reducing the production of osteoclasts and increasing the production of osteoblasts.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide for lab experiments is its selectivity for JAK3, which allows for the specific targeting of immune response and inflammation pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for chronic dosing. However, one of the limitations of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide is its potential for off-target effects, as it also inhibits JAK1 and JAK2 at higher concentrations. This may lead to unwanted side effects and toxicity in some cases.

Future Directions

There are several potential future directions for the development and application of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide. One area of interest is the use of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide in combination with other drugs, such as biologics or other small molecule inhibitors, to enhance its therapeutic efficacy and reduce the risk of side effects. Another area of interest is the exploration of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide in other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Finally, there is also interest in the development of more selective JAK3 inhibitors that have fewer off-target effects and greater therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-aminophenylfuran-2-carboxamide to form N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide. The overall yield of this synthesis is around 20%.

Scientific Research Applications

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and immune response in various animal models of autoimmune diseases. In clinical trials, it has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

properties

Product Name

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O3/c23-17-5-3-16(4-6-17)22(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-21(27)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27)

InChI Key

REXNSVQYRQWNOM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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